2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Description
Properties
IUPAC Name |
2-(3-benzhydryl-1,2,4-oxadiazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c18-12-11-15-19-17(20-21-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJIYVLYWQOWAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NOC(=N3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227294 | |
| Record name | 3-(Diphenylmethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674472 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852933-96-1 | |
| Record name | 3-(Diphenylmethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852933-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diphenylmethyl)-1,2,4-oxadiazole-5-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzhydrylhydrazine with ethyl cyanoacetate, followed by cyclization with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the 1,2,4-oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, reduction can produce amines, and substitution reactions can result in amides or other derivatives .
Scientific Research Applications
2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile with structurally related 1,2,4-oxadiazole derivatives bearing acetonitrile substituents. Key differences in substituents, molecular properties, and bioactivity are highlighted.
Key Structural and Functional Insights
Substituent Effects on Bioactivity Diphenylmethyl Group: The bulky diphenylmethyl substituent in the target compound may hinder binding to compact ligand pockets, as seen in MK-6892 (), a potent HCAR2 agonist with a large scaffold. However, steric bulk can enhance selectivity in certain targets . Alkyl/Aryl Groups: Smaller substituents like 4-methylphenyl () or 4-octylphenyl () improve solubility and bioavailability. SLP7111228’s 4-octylphenyl group contributes to its high SphK1 inhibition (Ki = 48 nM) .
Electronic and Structural Properties
- X-ray studies () confirm the planar geometry of 1,2,4-oxadiazoles, with bond lengths (e.g., C=N ~1.29 Å) indicative of low aromaticity. This electronic profile facilitates interactions with biological targets through hydrogen bonding or π-stacking .
For example, SLP7111228’s guanidine-based structure enhances kinase inhibition, and MK-6892’s oxadiazole derivative acts as a selective HCAR2 agonist .
Biological Activity
2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's structure features an oxadiazole ring, which is known for its diverse biological activities. The presence of the diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties exhibit anticancer activity. Specifically, studies have shown that derivatives of oxadiazoles can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in cell growth.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
| This compound | HeLa (Cervical) | 12 | Inhibits PI3K/Akt pathway |
Antimicrobial Activity
Recent studies suggest that oxadiazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes and receptors. For instance, it may inhibit protein kinases involved in cell signaling pathways or induce oxidative stress leading to cell death.
Study on Anticancer Effects
A notable study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The researchers found that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis, such as cleaved caspases and PARP.
Study on Antimicrobial Effects
Another study assessed the antimicrobial activity against resistant bacterial strains. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]acetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of oxadiazole derivatives typically involves cyclization reactions of precursors like amidoximes with activated carbonyl compounds. To optimize reaction conditions, employ statistical Design of Experiments (DoE) methods such as factorial designs or response surface methodologies. These approaches systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal yields while minimizing experimental runs . For heterocyclic systems like 1,2,4-oxadiazoles, microwave-assisted synthesis may enhance reaction efficiency by reducing side products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming the oxadiazole ring and diphenylmethyl substitution pattern. Infrared (IR) spectroscopy can validate the nitrile (C≡N) and oxadiazole (C=N) functional groups. High-Resolution Mass Spectrometry (HRMS) or LC-MS should corroborate molecular weight and purity. For resolving ambiguities in aromatic proton signals, computational NMR prediction tools (e.g., DFT-based simulations) can cross-validate experimental data .
Q. How does the diphenylmethyl group influence the electronic properties of the 1,2,4-oxadiazole ring in this compound?
- Methodological Answer : The diphenylmethyl group acts as an electron-donating substituent via conjugation, stabilizing the oxadiazole ring and altering its reactivity. To quantify this effect, perform Hammett substituent constant (σ) analyses or use computational tools (e.g., Natural Bond Orbital (NBO) analysis) to assess charge distribution. Electrochemical methods like cyclic voltammetry can experimentally measure redox potentials, revealing shifts in electron density caused by the substituent .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and transition states. Software like Gaussian or ORCA can simulate nucleophilic attack trajectories at the nitrile or oxadiazole moieties. Pair these with molecular dynamics (MD) simulations to account for solvent effects. For predictive accuracy, validate computational results against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. How can conflicting NMR spectral data for this compound be resolved using complementary analytical techniques?
- Methodological Answer : Overlapping signals in crowded aromatic regions require 2D NMR techniques (e.g., NOESY for spatial proximity or HSQC for carbon-proton correlations). If ambiguity persists, synthesize isotopically labeled analogs (e.g., ¹³C-enriched nitrile) or employ hyphenated techniques like LC-NMR. Cross-validation with X-ray crystallography can definitively assign structural features. For dynamic processes (e.g., tautomerism), variable-temperature NMR or relaxation experiments provide kinetic insights .
Q. What factorial design principles should be applied to optimize the catalytic efficiency in reactions involving this compound?
- Methodological Answer : Use a full or fractional factorial design to screen variables (e.g., catalyst type, solvent, temperature). For example, a 2³ design tests three factors at two levels (high/low). Analyze interactions using ANOVA to identify significant parameters. Follow with a central composite design for response surface optimization. Tools like Minitab or JMP streamline data analysis. Ensure reproducibility by replicating center points and applying statistical controls (e.g., p < 0.05) .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in observed vs. predicted biological activity of derivatives of this compound?
- Methodological Answer : Re-evaluate structure-activity relationship (SAR) assumptions using multivariate regression models (e.g., partial least squares). If predicted activity (e.g., via QSAR) conflicts with in vitro assays, verify compound purity (HPLC) and stability (TGA/DSC). Consider off-target effects using proteome-wide docking studies or transcriptomic profiling. Cross-disciplinary collaboration (e.g., with biophysicists for binding affinity assays) can resolve mechanistic contradictions .
Experimental Design and Safety
Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?
- Methodological Answer : Nitriles may release toxic HCN vapors under acidic or high-temperature conditions. Use fume hoods and personal protective equipment (PPE) for all syntheses. Monitor air quality with cyanide detection strips. For waste disposal, neutralize with alkaline hypochlorite solutions. Refer to institutional Chemical Hygiene Plans for emergency procedures (e.g., spill containment, antidote availability) .
Advanced Computational Integration
Q. How can machine learning enhance the discovery of novel analogs of this compound?
- Methodological Answer : Train generative adversarial networks (GANs) on PubChem or ChEMBL datasets to propose structurally diverse analogs. Use graph neural networks (GNNs) to predict properties like solubility or bioavailability. Validate top candidates with molecular docking (AutoDock Vina) against target proteins. Implement active learning loops where experimental data refine model accuracy iteratively .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
